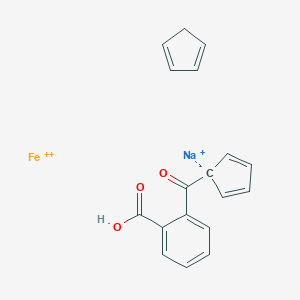

O-Carboxybenzoylferrocene sodium salt

Overview

Description

O-Carboxybenzoylferrocene sodium salt is a compound that has been used in medicinal preparations for treating maladies caused by iron deficiency . It has a strong stimulating effect on the processes of blood formation . The preparation is readily soluble in water and is non-toxic . When introduced internally, it decomposes to yield active iron which is absorbed rapidly from the gastrointestinal tract .

Synthesis Analysis

The process for preparing the sodium salt of O-Carboxybenzoylferrocene involves reacting phthalic anhydride with ethyl alcohol at the alcohol boiling temperature . The monoethyl o-phthalate obtained is treated with thionyl chloride, after which the obtained monoethyl o-phthalate chloride is used for acylating ferrocene in the presence of a catalyst in methylene chloride medium with heating . This is followed by the saponification of the obtained O-carboxylbenzoylferrocene ester and separation of the end product .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of O-Carboxybenzoylferrocene sodium salt have been described in the synthesis analysis section. Further chemical reactions involving this compound could potentially be studied for a more comprehensive understanding .Scientific Research Applications

Antitumor Activity

O-Carboxybenzoylferrocene sodium salt has been studied for its antitumor activity in vivo. This compound and its derivatives have shown promising results in this field. For example, the interaction of o-carboxybenzoylferrocene with N,N′-carbonyldiimidazole led to the formation of compounds with potential antitumor properties (Simenel et al., 2008).

Spectroscopic Studies and Derivatives

The infrared and ultraviolet spectra of o-carboxybenzoylferrocene and its derivatives have been explored to understand their molecular structure and behavior. These studies confirm that these substances exist in an open carboxy form and do not exhibit the cyclic phthalide form, enhancing our understanding of their chemical nature (Nesmeyanov et al., 1962).

Electrochemical Applications

O-Carboxybenzoylferrocene sodium salt plays a role in the field of electrochemistry. For instance, in studies related to facilitated sodium transfer from aqueous electrolytes to resistive media, ferrocene derivatives, including o-carboxybenzoylferrocene, have been used to analyze and optimize conditions for efficient sodium transfer (Shao & Girault, 1992).

Synthesis and Characterization of Complexes

Research has been conducted on the synthesis of various complexes involving o-carboxybenzoylferrocene sodium salt. These studies have led to the creation of new compounds with unique properties and potential applications in different areas of chemistry (Bildstein et al., 1999).

Photoinitiators in Polymerization

O-Carboxybenzoylferrocene sodium salt and its derivatives have been investigated as photoinitiators for anionic polymerization. These complexes exhibit strong absorption in the ultraviolet and visible wavelength regions, making them potential candidates for initiating rapid anionic polymerization in specific monomers (Yamaguchi & Kutal, 2000).

Future Directions

While specific future directions for O-Carboxybenzoylferrocene sodium salt are not mentioned in the available resources, the field of chemistry continues to evolve with ongoing research into the properties and applications of various compounds. This includes potential advancements in the synthesis and application of electrolyte salts for sodium-ion batteries .

properties

IUPAC Name |

sodium;cyclopenta-1,3-diene;2-(cyclopenta-2,4-diene-1-carbonyl)benzoic acid;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9O3.C5H6.Fe.Na/c14-12(9-5-1-2-6-9)10-7-3-4-8-11(10)13(15)16;1-2-4-5-3-1;;/h1-8H,(H,15,16);1-4H,5H2;;/q-1;;+2;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJKXAYBWDJZAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=C1.C1=CC=C(C(=C1)C(=O)[C-]2C=CC=C2)C(=O)O.[Na+].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FeNaO3+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Carboxybenzoylferrocene sodium salt | |

CAS RN |

35502-75-1 | |

| Record name | Ferroceron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035502751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate](/img/structure/B179194.png)

![3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B179196.png)

![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B179236.png)